4-Hydroxy Stiripentol

Description

Contextualization as a Chemical Entity within Pharmaceutical Research

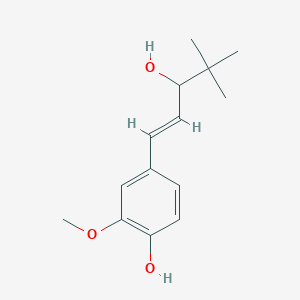

4-Hydroxy Stiripentol, chemically known as 4-(3-hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol, is a significant metabolite of the antiepileptic drug Stiripentol. synzeal.com Stiripentol itself is an aromatic allylic alcohol, structurally distinct from other anticonvulsant medications. dovepress.comdrugbank.comnih.gov It is primarily used as an adjunctive therapy for Dravet syndrome, a severe form of epilepsy that begins in infancy. dovepress.comneurologylive.com The metabolism of Stiripentol is complex and involves the cytochrome P450 (CYP) enzyme system, particularly CYP1A2, CYP2C19, and CYP3A4. drugbank.comresearchgate.net This metabolic process leads to the formation of several metabolites, including this compound. fda.gov

Table 1: Chemical and Physical Properties of Stiripentol

| Property | Value |

|---|---|

| Molecular Weight | 234.29 g/mol |

| Molecular Formula | C14H18O3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 234.125594432 g/mol |

| Monoisotopic Mass | 234.125594432 g/mol |

| Topological Polar Surface Area | 38.7 Ų |

Source: pharmacompass.com

Current Understanding of this compound's Role in Research

Research into this compound has primarily focused on its role as a metabolite of Stiripentol and its potential contribution to the parent drug's anticonvulsant activity. Studies have shown that this metabolite possesses anticonvulsant properties of its own. fda.gov This suggests that the therapeutic effects of Stiripentol may be a combination of the parent drug's action and the activity of its metabolites.

The mechanism of action of Stiripentol is not fully understood but is thought to involve the enhancement of GABAergic transmission and inhibition of certain CYP450 enzymes. dovepress.comdrugbank.com The inhibition of these enzymes can lead to increased plasma concentrations of other co-administered antiepileptic drugs, such as clobazam and its active metabolite, norclobazam. dovepress.com This drug-drug interaction is a key aspect of Stiripentol's efficacy in treating Dravet syndrome when used as an adjunctive therapy. dovepress.comdovepress.com The role of this compound in these complex interactions is an area of ongoing investigation.

Beyond its direct anticonvulsant potential, this compound also serves as a biomarker for Stiripentol metabolism. Monitoring the levels of this metabolite can help in understanding an individual's metabolic profile for the drug, which can be influenced by genetic factors such as CYP2C19 polymorphisms. dovepress.com This information could potentially be used to personalize treatment regimens to optimize efficacy and minimize adverse effects.

Gaps in Scholarly Literature and Future Research Imperatives for this compound

Despite the existing knowledge, there are significant gaps in the scholarly literature concerning this compound. A more in-depth characterization of its independent pharmacological profile is needed. While it is known to have anticonvulsant activity, the precise mechanisms of action, potency, and spectrum of activity compared to the parent compound, Stiripentol, require further elucidation.

Future research should focus on several key areas:

Independent Pharmacological Activity: Comprehensive studies are needed to fully characterize the anticonvulsant, and potentially other neurological, effects of this compound in various preclinical models of epilepsy.

Role in Drug-Drug Interactions: Further research is required to understand the extent to which this compound contributes to the inhibition of CYP450 enzymes and the resulting interactions with other antiepileptic drugs.

Clinical Significance: Translating the preclinical findings into a clinical context is a crucial next step. This includes investigating the correlation between plasma concentrations of this compound and clinical outcomes in patients with Dravet syndrome.

Addressing these research imperatives will provide a more complete understanding of the role of this compound in the treatment of epilepsy and could pave the way for the development of new therapeutic strategies.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-hydroxy-4,4-dimethylpent-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,13,15-16H,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMOPPALPUQHAR-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58344-42-6 | |

| Record name | 1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-METHOXY-4-HYDROXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76999ILB2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies for 4 Hydroxy Stiripentol and Analogues

Exploration of Synthetic Pathways and Reaction Mechanisms

The most plausible synthetic pathway to 4-Hydroxy Stiripentol mirrors the classical synthesis of Stiripentol, which typically involves a two-step sequence: a base-catalyzed condensation followed by a selective reduction.

Step 1: Aldol (B89426) Condensation (Claisen-Schmidt Reaction) The synthesis commences with a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between a substituted benzaldehyde (B42025) and a ketone. For this compound, the logical starting aldehyde is one that contains a hydroxyl group at the 4-position of the phenyl ring, such as 4-hydroxybenzaldehyde (B117250) or, more specifically, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which leads to a common metabolite structure. The ketone used is 3,3-dimethyl-2-butanone (pinacolone).

The mechanism involves the deprotonation of the α-carbon of pinacolone (B1678379) by a base (e.g., hydroxide) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated ketone. This intermediate is a chalcone-like molecule, specifically a hydroxylated analogue of (E)-4,4-dimethyl-1-(3,4-methylenedioxyphenyl)pent-1-en-3-one.

Step 2: Selective 1,2-Reduction (Luche Reduction) The second key step is the reduction of the α,β-unsaturated ketone intermediate. To form the desired allylic alcohol, the carbonyl group must be selectively reduced without affecting the carbon-carbon double bond (a 1,2-reduction). A simple reduction with sodium borohydride (B1222165) (NaBH₄) can sometimes lead to a mixture of products, including the undesired saturation of the double bond (1,4-reduction).

To achieve high regioselectivity, the Luche reduction is the preferred method. drugbank.comnih.gov This reaction employs sodium borohydride in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃). The mechanism is believed to involve the coordination of the cerium ion to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This "hardens" the carbonyl group, favoring attack by the "hard" hydride nucleophile at the carbonyl carbon (1,2-addition) over the "softer" β-carbon of the alkene (1,4-addition), thus yielding the target allylic alcohol with high selectivity. drugbank.comorientjchem.org

Alternative Pathways Other synthetic strategies could involve Wittig-type reactions to form the carbon-carbon double bond, followed by functional group manipulations to install the alcohol. However, the condensation-reduction pathway is well-established for Stiripentol and its analogues and is considered highly efficient. mdpi.comorientjchem.org

Precursor Identification and Reagent Selection for Synthesis

The successful synthesis of this compound hinges on the careful selection of appropriate precursors and reagents for each step.

Precursors:

Aromatic Aldehyde: The primary precursor is a 4-hydroxy-substituted benzaldehyde. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common and readily available starting material that would lead to the 4-hydroxy-3-methoxy Stiripentol analogue.

Ketone: 3,3-Dimethyl-2-butanone (pinacolone) serves as the source for the t-butyl ketone portion of the final molecule. nih.govmdpi.com

Protecting Groups: Due to the presence of the acidic phenolic hydroxyl group on the starting aldehyde, a protection strategy is often necessary. The hydroxyl group can interfere with the basic conditions of the aldol condensation. A common protecting group for phenols is the benzyl (B1604629) ether, installed using benzyl chloride or benzyl bromide in the presence of a mild base (e.g., K₂CO₃). This group is stable under the reaction conditions and can be readily removed in the final step via catalytic hydrogenation.

Reagents: The selection of reagents is critical for controlling the reaction and ensuring high yield and purity.

| Reaction Step | Reagent Class | Specific Examples | Purpose |

| Phenol (B47542) Protection | Benzylating Agent | Benzyl chloride (BnCl), Benzyl bromide (BnBr) | Introduces the benzyl protecting group. |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the phenol for Williamson ether synthesis. | |

| Condensation | Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) | Catalyzes the Claisen-Schmidt condensation. nih.gov |

| Solvent | Methanol (MeOH), Ethanol (EtOH), Water | Solubilizes reactants and facilitates the reaction. | |

| Reduction | Reducing Agent | Sodium borohydride (NaBH₄) | Provides the hydride for carbonyl reduction. nih.gov |

| Lewis Acid | Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Ensures regioselectivity in the Luche Reduction. orientjchem.org | |

| Solvent | Methanol (MeOH), Dichloromethane (DCM) | Solubilizes the enone and reagents for reduction. nih.gov | |

| Deprotection | Catalyst | Palladium on carbon (Pd/C) | Catalyzes the hydrogenolysis of the benzyl ether. |

| Hydrogen Source | Hydrogen gas (H₂) | The reducing agent for cleaving the C-O benzyl bond. |

Optimization Strategies for Reaction Yield, Selectivity, and Purity

Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield and purity while minimizing side reactions. mdpi.com

Condensation Step Optimization:

Base Selection and Concentration: The choice of base is crucial. While strong bases like NaOH and KOH are effective, their concentration must be controlled to avoid side reactions such as the Cannizzaro reaction of the aldehyde. Studies on analogous syntheses have shown that screening various bases (e.g., KOH, NaOH, LiOH, K₂CO₃) and their concentrations can significantly impact the yield of the enone intermediate. orientjchem.org

Reaction Temperature and Time: Aldol condensations are often performed at room temperature or with gentle heating. mdpi.com Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, ensuring complete consumption of the starting materials without significant formation of degradation products.

Use of Phase-Transfer Catalysts (PTC): In some protocols for Stiripentol synthesis, a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) is used. A PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate), often leading to higher yields and shorter reaction times. orientjchem.org

Reduction Step Optimization:

Regioselectivity: The primary goal is to maximize the 1,2-reduction product over the 1,4-reduction byproduct. The use of the Luche reagent (NaBH₄/CeCl₃) is the most effective strategy. The ratio of NaBH₄ to CeCl₃ and the reaction temperature (often 0 °C to room temperature) can be adjusted to achieve maximum selectivity. drugbank.comnih.gov Performing the reaction at lower temperatures typically enhances selectivity.

Minimizing Side Products: The purity of the final product is dependent on the selectivity of the reduction. Inefficient reduction can leave unreacted α,β-unsaturated ketone or produce the fully saturated ketone, both of which would need to be removed during purification.

The table below summarizes optimization parameters from a study on a one-pot Stiripentol synthesis, which are directly applicable to the synthesis of its 4-hydroxy analogue.

| Parameter | Condition | Resulting Yield (%) |

| Base (Condensation) | Ammonium hydroxide | 35% |

| Lithium hydroxide | 56% | |

| Sodium hydroxide | 48% | |

| Potassium hydroxide | 64% | |

| Potassium carbonate | 90% | |

| PTC (TBAB) Conc. | 0.10 mmol | 15% |

| 0.40 mmol | 55% | |

| 0.70 mmol | 90% | |

| (Data adapted from analogous one-pot Stiripentol synthesis studies) orientjchem.org |

Techniques for Isolation and Purification of this compound

Effective isolation and purification are critical for obtaining this compound of high purity, free from reagents, byproducts, and intermediates.

Work-up Procedures: Following the completion of each reaction step, a standard aqueous work-up is typically performed. This involves quenching the reaction (e.g., by adding acid to neutralize the base in the condensation step), followed by extraction of the organic product into an immiscible solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

Purification Techniques:

Recrystallization: The intermediate α,β-unsaturated ketone is often a solid and can be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol/water). This technique is excellent for removing small amounts of impurities.

Column Chromatography: This is the most versatile and widely used method for purifying both the intermediate and the final product. nih.gov Silica (B1680970) gel is the standard stationary phase for these types of moderately polar organic compounds. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used. By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. This method is highly effective for separating the desired product from unreacted starting materials and side products. nih.gov

Monitoring Purity: Throughout the purification process, Thin Layer Chromatography (TLC) is used to monitor the separation and assess the purity of the collected fractions. High-Performance Liquid Chromatography (HPLC) can be employed for a more precise final purity analysis. nih.gov For phenolic compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is particularly effective. mdpi.com

Based on a comprehensive review of available scientific literature, it is not possible to provide the specific, detailed analytical data for the compound "this compound" as requested.

While research confirms that Stiripentol is extensively metabolized in humans into numerous compounds, the detailed analytical characterization data for its specific hydroxylated metabolites, including Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation analysis, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, and specific chromatographic parameters, are not publicly available.

Key studies on Stiripentol's biotransformation identified metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov However, the detailed spectral and chromatographic data necessary to populate the requested sections and data tables for "this compound" specifically have not been published in accessible literature. The primary pathways of metabolism include cleavage of the methylenedioxy ring to form catechols, hydroxylation of the t-butyl group, and glucuronidation, but the subsequent detailed analysis of each isolated metabolite is not provided. nih.govdrugbank.com

Consequently, the generation of a scientifically accurate article adhering to the strict outline and data requirements of the prompt cannot be fulfilled.

Advanced Analytical Characterization of 4 Hydroxy Stiripentol

Chromatographic Methods for Purity Assessment and Quantification

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that provides enhanced separation efficiency, better resolution, and higher detection sensitivity compared to conventional thin-layer chromatography. It is a powerful tool for the qualitative and quantitative analysis of chemical compounds. The technique involves spotting the sample on a high-performance plate coated with a stationary phase (such as silica (B1680970) gel), developing the plate in a sealed chamber with a suitable mobile phase, and detecting the separated components, often using a densitometer for scanning.

While HPTLC is widely used for the analysis of pharmaceuticals, specific, validated HPTLC methods for the direct qualitative and semi-quantitative analysis of 4-Hydroxy Stiripentol are not extensively documented in peer-reviewed literature. However, validated stability-indicating HPTLC methods have been successfully developed for its parent compound, Stiripentol. japsr.inijprajournal.com These methods can serve as a foundational reference for developing a specific protocol for this compound.

For qualitative analysis, the retention factor (Rf) value of a spot corresponding to this compound would be compared with that of a known standard on the same plate. The Rf is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. For semi-quantitative analysis, the area and intensity of the spot produced by the sample are compared with those of standard solutions of known concentrations chromatographed under the same conditions.

A potential HPTLC method for this compound would likely be adapted from established methods for Stiripentol, with adjustments to the mobile phase composition to account for the increased polarity of the hydroxylated metabolite. The method would require rigorous validation, including tests for linearity, precision, accuracy, and robustness, as per ICH guidelines. ijprajournal.com

Table 1: Example of a Validated HPTLC Method for the Parent Compound, Stiripentol

This table summarizes chromatographic conditions developed for Stiripentol, which could serve as a starting point for method development for this compound.

| Parameter | Details |

| Stationary Phase | Pre-coated Silica Gel 60 F254 aluminum plates japsr.inijprajournal.com |

| Mobile Phase | Toluene: Ethyl acetate (B1210297) (9.5:0.5 V/V) ijprajournal.com or Toluene: Dichloromethane: Ethyl acetate (6:2:2 v/v/v) japsr.in |

| Chamber Saturation | 20-30 minutes with mobile phase japsr.in |

| Sample Application | Band-wise application using a suitable applicator |

| Development | Ascending development in a twin-trough chamber |

| Detection | Densitometric scanning at 301 nm japsr.in |

| Rf Value (Stiripentol) | 0.46 ± 0.02 ijprajournal.com or 0.63 japsr.in |

Note: The optimal mobile phase for this compound would likely require a more polar solvent system than that used for Stiripentol to achieve an appropriate Rf value.

Other Advanced Analytical Techniques for Comprehensive Profiling of this compound

Comprehensive profiling of a metabolite like this compound, which is formed via hydroxylation of the t-butyl group of the parent drug Stiripentol, requires a suite of advanced analytical techniques. nih.govsemanticscholar.org These methods are essential for its detection in biological matrices, structural confirmation, and quantification. Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are central to this characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for metabolite analysis due to its high sensitivity and selectivity. nih.govresearchgate.net A liquid chromatograph separates this compound from the parent drug and other metabolites in a complex mixture, such as plasma or urine. The separated analyte then enters the mass spectrometer, which provides mass information for identification and quantification.

Qualitative Analysis : High-resolution mass spectrometry (HRMS) can determine the exact mass of the metabolite, confirming its elemental composition. For this compound, this would correspond to the mass of Stiripentol (C₁₄H₁₈O₃) plus one oxygen atom. Tandem MS (MS/MS) experiments involve fragmenting the protonated molecule [M+H]⁺ and analyzing the resulting product ions to elucidate the structure, confirming the location of the hydroxyl group.

Quantitative Analysis : LC-MS/MS is the gold standard for quantifying low concentrations of drugs and metabolites in biological fluids. semanticscholar.org By using a stable isotope-labeled internal standard, highly accurate and precise measurements can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability. This involves converting the hydroxyl groups into silyl (B83357) ethers (e.g., using BSTFA) or other suitable derivatives. The resulting derivative is then analyzed by GC-MS, which provides a characteristic retention time and a mass spectrum that can be used for identification by comparison with spectral libraries or a synthesized standard. The fragmentation pattern in the mass spectrum provides crucial structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including metabolites. While less sensitive than mass spectrometry, it provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR : The proton NMR spectrum would confirm the presence of the new hydroxyl group and show shifts in the signals of adjacent protons on the t-butyl group compared to the spectrum of the parent Stiripentol. researchgate.netnih.gov

¹³C NMR : The carbon NMR spectrum would show a new signal corresponding to the carbon atom bearing the hydroxyl group and shifts in the signals of neighboring carbon atoms.

2D NMR : Advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously establish the complete chemical structure of this compound by showing correlations between different protons and carbons in the molecule.

Table 2: Summary of Advanced Analytical Techniques for this compound Profiling

| Technique | Application | Information Provided |

| LC-MS/MS | Identification and quantification in biological matrices nih.gov | Retention time, molecular weight, structural fragments, concentration |

| GC-MS | Identification of volatile derivatives | Retention time, mass spectral fingerprint, structural fragments |

| NMR Spectroscopy | Definitive structure elucidation nih.gov | Precise atomic connectivity, chemical environment of ¹H and ¹³C nuclei |

Applications of 4 Hydroxy Stiripentol in Pharmaceutical Quality Assurance and Research

Role as an Analytical Reference Standard in Active Pharmaceutical Ingredient (API) Development

In the development of any Active Pharmaceutical Ingredient (API), establishing a comprehensive profile of potential impurities is a regulatory necessity. 4-Hydroxy Stiripentol serves as a crucial analytical reference standard in the development of Stiripentol. cleanchemlab.comaxios-research.com Reference standards are highly characterized, pure substances used as benchmarks to confirm the identity, strength, quality, and purity of APIs. axios-research.com By using this compound as a reference material, pharmaceutical scientists can accurately identify and quantify its presence in batches of the Stiripentol API. cleanchemlab.com

This application is vital during the entire lifecycle of the drug, from early development to commercial production. The availability of a well-characterized this compound standard allows for the unequivocal identification of this specific impurity, distinguishing it from other related substances that may arise during synthesis or degradation. daicelpharmastandards.comsynzeal.com This ensures that the analytical methods used are specific and that the quality of the API is consistently monitored and controlled. cleanchemlab.com

Method Development and Validation for Related Compounds, with Focus on Stiripentol

The development of robust analytical methods is a cornerstone of pharmaceutical quality control. This compound is instrumental in the development and validation of such methods for Stiripentol and its related compounds. cleanchemlab.com These validated methods are essential for routine analysis, stability testing, and ensuring that the levels of impurities are within the stringent limits set by regulatory bodies like the FDA and EMA. nih.govsemanticscholar.org

Chromatographic techniques are the primary tools for separating and quantifying Stiripentol from its impurities, including this compound. tandfonline.com High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed methodologies. tandfonline.comjapsr.in

Several studies have detailed the development of stability-indicating HPLC methods, which are capable of separating the drug from its degradation products. nih.govpharmafocusasia.com A typical method involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is often achieved using a photodiode array (DAD) or UV detector. nih.gov For instance, one validated HPLC-DAD method used a Symmetry C18 column and a mobile phase of acetonitrile and phosphate (B84403) buffer to achieve separation. nih.govresearchgate.net Another HPTLC method utilized a mobile phase of Ethyl acetate (B1210297), Dichloromethane, and Toluene for the analysis of Stiripentol. japsr.injapsr.in The presence of the this compound reference standard is critical to confirm that the chromatographic system can adequately resolve this specific impurity from the main API peak and other potential impurities. synzeal.comsynzeal.com

Table 1: Examples of Chromatographic Conditions for Stiripentol Analysis

| Parameter | HPLC Method 1 nih.govpharmafocusasia.com | HPTLC Method japsr.injapsr.in |

| Stationary Phase | Symmetry C18 column | Pre-coated silica (B1680970) gel 60 F254 aluminum plate |

| Mobile Phase | Acetonitrile and Phosphate Buffer | Ethyl acetate: Dichloromethane: Toluene (2:2:6 v/v/v) |

| Detection | Photodiode Array (DAD) | Densitometric detection at 301 nm |

| Analyte Rf / Rt | Not specified | Rf = 0.63 |

According to International Council for Harmonisation (ICH) guidelines, any analytical method used for pharmaceutical quality control must be rigorously validated to ensure its reliability. nih.goveuropa.eu this compound is used during this validation process to confirm the method's performance characteristics.

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the analytical response. For Stiripentol assay methods, linearity has been established in ranges such as 1–25 μg/mL for HPLC and 50–300 ng/band for HPTLC, with correlation coefficients (r²) typically exceeding 0.999. japsr.innih.govjapsr.in

Accuracy: Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix. For Stiripentol, mean recovery values are generally expected to be within 98-102%. japsr.in One study showed a mean recovery of 100.08%. nih.gov

Precision: This parameter assesses the closeness of agreement among a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for precision studies should typically be less than 2%. japsr.innih.govjapsr.in

Limits of Detection (LoD) and Quantification (LoQ): LoD is the lowest concentration of an analyte that can be detected, while LoQ is the lowest concentration that can be quantified with acceptable precision and accuracy. europa.eu For a validated HPLC method for Stiripentol, the LoD and LoQ were reported as 0.024 μg/mL and 0.081 μg/mL, respectively. nih.govpharmafocusasia.com An HPTLC method reported an LoD of 0.0174 ng/spot and an LoQ of 0.053 ng/spot. japsr.in

Table 2: Validation Parameters from a Stability-Indicating HPLC Method for Stiripentol nih.govpharmafocusasia.com

| Validation Parameter | Result |

| Linearity Range | 1–25 μg/mL |

| Correlation Coefficient (r²) | 0.9996 |

| Accuracy (Mean Recovery) | 100.08 ± 1.73% |

| Precision (%RSD) | < 2% |

| Limit of Detection (LoD) | 0.024 μg/mL |

| Limit of Quantification (LoQ) | 0.081 μg/mL |

Impurity Profiling and Identification Strategies in Pharmaceutical Synthesis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. veeprho.com Impurities in Stiripentol can originate from the synthesis process (process-related impurities), degradation of the API (degradation products), or residual solvents. daicelpharmastandards.comveeprho.com this compound, being a metabolite, can also potentially be formed through related synthetic pathways or degradation mechanisms.

The synthesis of Stiripentol involves several steps where side reactions can lead to the formation of impurities. orientjchem.orgnih.gov Strategies for impurity identification involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. nih.govjapsr.in The resulting degradation products are then analyzed, typically by HPLC coupled with mass spectrometry (MS), to elucidate their structures. nih.gov The availability of the this compound reference standard is invaluable in these studies, as it allows for a direct comparison and positive identification if it is formed under any of the stress conditions. synzeal.com This helps in building a comprehensive impurity profile and understanding the degradation pathways of the drug.

Computational and Theoretical Investigations of 4 Hydroxy Stiripentol

Molecular Modeling and Simulation Approaches for Structural Insights

Molecular modeling and simulation are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules like 4-Hydroxy Stiripentol. These approaches can elucidate the preferred spatial arrangement of atoms, bond lengths, bond angles, and torsional angles, which are crucial for understanding its interaction with biological targets.

Molecular Mechanics and Molecular Dynamics Simulations:

A common starting point for structural analysis is the use of molecular mechanics (MM) force fields. These classical methods approximate the potential energy of a system as a function of its atomic coordinates, allowing for rapid energy minimization and conformational searching. For a molecule like this compound, force fields such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) could be employed to explore its potential energy surface.

Molecular dynamics (MD) simulations build upon MM by integrating Newton's equations of motion, providing a time-resolved trajectory of the molecule's atoms. This allows for the study of its dynamic behavior, including conformational changes and interactions with solvent molecules. An MD simulation of this compound would reveal how the molecule behaves in a physiological environment, providing insights into its flexibility and the accessibility of different functional groups.

Homology Modeling:

In the absence of an experimentally determined structure of a biological target interacting with this compound, homology modeling can be used to build a three-dimensional model of the protein based on the known structure of a related homologous protein. This model can then be used for docking studies to predict the binding mode of this compound.

Table 1: Representative Molecular Mechanics Parameters for this compound Simulation

| Parameter Type | Atom Types Involved | Illustrative Value |

| Bond Stretching | C-C | 1.52 Å |

| C=C | 1.34 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Angle Bending | C-C-C | 109.5° |

| C-O-H | 108.5° | |

| Torsional (Dihedral) Angle | H-C-C-H | Varies with rotation |

| van der Waals | C...C | Varies with distance |

| Electrostatic | Partial atomic charges | Varies per atom |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of a molecule. These methods are instrumental in understanding the electronic properties and predicting the chemical reactivity of this compound.

Density Functional Theory (DFT):

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A typical DFT calculation for this compound would involve a functional, such as B3LYP, and a basis set, such as 6-311+G(2d,p). nih.gov Such calculations can yield a variety of important electronic properties.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how this compound might interact with biological receptors.

Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its polarity and potential for electrostatic interactions.

Time-Dependent Density Functional Theory (TD-DFT):

To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) can be employed to calculate its electronic excitation energies and simulate its UV-Vis spectrum. nih.gov

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and solubility |

Conformation Analysis and Stereochemical Considerations

This compound possesses stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of atoms is critical for its biological activity, as stereoisomers can have different pharmacological profiles.

Conformational Search Methods:

Computational methods are essential for exploring the vast conformational space of a flexible molecule like this compound. A common approach is the Monte Carlo Minimum (MCMM) method, which randomly samples different conformations and minimizes their energy to find low-energy structures. nih.gov This systematic search helps to identify the most stable conformers of the molecule.

The results of a conformational analysis can be visualized using a Ramachandran-like plot, which shows the distribution of dihedral angles for key rotatable bonds, indicating the preferred conformations.

Stereochemistry and Biological Activity:

The presence of chiral centers in this compound necessitates a consideration of its stereochemistry. Different stereoisomers can exhibit distinct binding affinities for their biological targets. Computational docking studies can be performed for each stereoisomer to predict their binding modes and energies, helping to rationalize any observed differences in biological activity. While the absolute configuration of related compounds has been determined using methods like the modified Mosher's method and electronic circular dichroism (ECD) spectroscopy, computational modeling plays a supportive role in these assignments. nih.gov

Table 3: Key Torsional Angles and Conformational Preferences of this compound

| Torsional Angle | Description | Predicted Stable Conformations (Illustrative) |

| τ1 (C-C-C-C) | Rotation around the pentenyl chain | gauche (+60°), anti (180°), gauche (-60°) |

| τ2 (C-C-O-H) | Rotation of the hydroxyl group | Varies |

| τ3 (Ar-C-C=C) | Orientation of the phenyl ring | Planar and non-planar arrangements |

Emerging Research Perspectives and Methodological Advancements for 4 Hydroxy Stiripentol

Development of Novel Analytical Platforms and Techniques

The conventional method for the analysis of 4-Hydroxy Stiripentol relies heavily on liquid chromatography (LC) coupled with mass spectrometry (MS) or fluorescence detection. While robust and reliable, these techniques can be time-consuming and require significant capital investment. Consequently, the scientific community is actively pursuing the development of innovative and more cost-effective analytical platforms.

Advanced Chromatographic and Mass Spectrometric Approaches:

Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have enabled faster and more efficient separations of this compound from complex biological matrices. The use of smaller particle-sized columns in UHPLC leads to sharper peaks and improved resolution, allowing for shorter run times without compromising analytical quality. Furthermore, the coupling of UHPLC with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, provides enhanced specificity and the ability to perform untargeted screening for other metabolites simultaneously.

Table 1: Comparison of Conventional and Advanced Chromatographic Techniques for this compound Analysis

| Feature | Conventional HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size of Column | 3-5 µm | < 2 µm |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower | Higher |

Emerging Detection Technologies:

Beyond traditional detectors, research is exploring the potential of biosensors and microfluidic devices for the rapid and point-of-care analysis of antiepileptic drug metabolites. Electrochemical biosensors, for instance, offer the promise of high sensitivity and selectivity with the potential for miniaturization and integration into portable devices. Microfluidic "lab-on-a-chip" systems can automate sample preparation and analysis, significantly reducing sample and reagent volumes and analysis time. While still in the early stages of development for this compound specifically, these technologies hold considerable promise for the future of therapeutic drug monitoring.

Potential for Isotopic Labeling in Chemical and Analytical Studies

Isotopic labeling, the incorporation of stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecular structure of this compound, offers a powerful tool for both chemical and analytical investigations.

Enhancing Analytical Accuracy:

One of the most immediate applications of isotopic labeling is in quantitative analysis using mass spectrometry. A stable isotope-labeled version of this compound (e.g., this compound-d₃) serves as an ideal internal standard. Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This co-analysis allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. The use of deuterated Stiripentol (Stiripentol-D9) as an internal standard in analytical methods has already been reported, highlighting the utility of this approach.

Table 2: Applications of Isotopic Labeling in this compound Studies

| Application | Description | Isotope Commonly Used |

|---|---|---|

| Internal Standard | Improves accuracy and precision of quantification in mass spectrometry. | Deuterium (²H), Carbon-13 (¹³C) |

| Metabolic Pathway Elucidation | Traces the biotransformation of Stiripentol to this compound and subsequent metabolic steps. | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) |

| Pharmacokinetic Studies | Differentiates between administered drug and endogenous compounds; allows for microdosing studies. | Carbon-14 (¹⁴C) (in preclinical studies) |

Elucidating Metabolic Pathways:

Integration with High-Throughput Screening Methodologies for Analytical Development

High-throughput screening (HTS) is a technology that utilizes automation and robotics to rapidly test a large number of samples. While traditionally used in drug discovery to identify new lead compounds, the principles of HTS are increasingly being applied to the analytical development process for drug metabolites like this compound.

Automated Method Development:

The development of robust and reliable analytical methods can be a labor-intensive and time-consuming process. By integrating HTS platforms, various analytical parameters such as mobile phase composition, pH, column type, and mass spectrometer settings can be systematically and rapidly evaluated. Automated liquid handling systems can prepare a multitude of different experimental conditions in microtiter plates, which are then sequentially analyzed. This automated approach accelerates the optimization of analytical methods, leading to the development of more rugged and efficient assays in a shorter timeframe.

High-Throughput Quantification:

For studies involving a large number of samples, such as in vitro metabolism assays or pharmacokinetic screens, HTS platforms can be integrated with analytical instruments like mass spectrometers to enable high-throughput quantification of this compound. This involves the use of automated sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction in 96-well plate formats, followed by rapid LC-MS/MS analysis. The implementation of such automated workflows significantly increases sample throughput, allowing for the analysis of thousands of samples per day. This is particularly beneficial in the early stages of drug development where rapid feedback on the metabolic profile of a drug candidate is essential.

Table 3: Integration of HTS in the Analytical Workflow for this compound

| HTS Application | Benefit | Key Technologies |

|---|---|---|

| Method Development | Accelerated optimization of analytical parameters. | Automated liquid handlers, multi-parameter testing software. |

| Sample Preparation | Increased throughput and reproducibility. | 96-well plate-based extraction (SPE, LLE), robotic arms. |

| Data Analysis | Rapid processing of large datasets. | Specialized software for automated peak integration and quantification. |

The integration of these emerging research perspectives and methodological advancements promises to revolutionize the analytical study of this compound. The development of novel analytical platforms will provide faster and more accessible means of analysis. Isotopic labeling will continue to be a cornerstone for ensuring analytical accuracy and for deepening our understanding of metabolic pathways. Finally, the application of high-throughput screening methodologies will accelerate the entire analytical development process, from method optimization to high-volume sample analysis, ultimately contributing to a more comprehensive understanding of this important metabolite and its role in the therapeutic action of Stiripentol.

Q & A

What molecular mechanisms underlie the antiepileptic effects of Stiripentol and its metabolites (e.g., 4-Hydroxy Stiripentol)?

Stiripentol and its metabolites primarily target GABAA receptor subunits (GABRA1, GABRB3, GABRG2), enhancing inhibitory neurotransmission. Advanced integrative analyses using single-cell RNA sequencing (scRNA-seq) and Expression Weighted Cell-type Enrichment (EWCE) reveal significant enrichment of Stiripentol targets in hippocampal CA1 pyramidal cells and interneurons, suggesting region-specific modulation of GABAergic activity .

How should clinical trials be designed to account for age-dependent variations in Stiripentol’s efficacy?

Evidence indicates that response duration correlates with age at initiation. Trials should stratify cohorts by age (e.g., early childhood vs. adulthood) and employ longitudinal designs to assess relapse-free survival. For example, post hoc analyses of pharmacokinetic data show responder rates are independent of CYP2C19 inhibition, necessitating pharmacodynamic profiling across age groups .

Which brain cell types are most affected by Stiripentol, and how are these identified experimentally?

Hippocampal CA1 pyramidal neurons and interneurons are key cellular targets. Methodologies include:

- scRNA-seq datasets (e.g., Karolinska Institutet’s 9,970 mouse brain cells and AIBS’s human mid-temporal cortex data) .

- EWCE analysis to quantify target gene enrichment in specific cell types, with thresholds of P < 0.05 and FDR < 0.2 .

How can researchers address contradictions in clinical trial data on Stiripentol’s efficacy in focal refractory epilepsy?

Contradictions arise from responder-enriched designs (e.g., selecting patients with ≥50% seizure reduction pre-trial) and carry-over effects in crossover studies. To mitigate bias, use parallel-arm trials with blinded placebo phases and exclude participants with recent Stiripentol exposure. The 2015 Cochrane review highlights these limitations in its low-quality evidence assessment .

What methodologies distinguish pharmacokinetic (PK) from pharmacodynamic (PD) interactions in Stiripentol studies?

- PK analysis : Measure plasma concentrations of Stiripentol and metabolites (e.g., this compound) alongside co-medications like clobazam (CLB) to assess CYP450 inhibition .

- PD analysis : Use EEG or seizure diaries to correlate drug levels with clinical outcomes. Post hoc analyses show Stiripentol’s efficacy persists even without CLB/NCLB ratio changes, confirming PD synergism .

What are common adverse effects observed in Stiripentol trials, and how are they quantified?

Neurological (e.g., ataxia) and gastrointestinal (e.g., vomiting) effects are prevalent. Use risk ratio (RR) analysis with 95% confidence intervals (CIs) to compare adverse event rates. For example, add-on Stiripentol increases overall adverse effects (RR = 2.65, CI: 1.08–6.47) compared to placebo .

How can integrative multi-omics approaches elucidate Stiripentol’s mechanism of action?

- Genetic overlap analysis : Fisher’s exact test identifies shared genes between Stiripentol targets and disease risk genes (e.g., GABRA1 in Dravet syndrome; P = 1.265×10<sup>−6</sup>) .

- Pathway enrichment : DAVID and KEGG tools reveal GABAergic signaling and synaptic transmission pathways (FDR < 0.05) .

What preclinical models validate Stiripentol’s neuroprotective effects beyond epilepsy?

Transient ischemia models in gerbils demonstrate post-treatment with Stiripentol (20 mg/kg) reduces hippocampal CA1 neuronal death and astrocyte damage. Methods include Morris water maze tests for cognitive assessment and IgG leakage assays for blood-brain barrier integrity .

How is pathway enrichment analysis performed to link Stiripentol targets to epilepsy pathophysiology?

- Step 1 : Annotate Stiripentol targets and epilepsy risk genes using DAVID.

- Step 2 : Apply hypergeometric testing with FDR correction to identify overrepresented pathways (e.g., GABA receptor clustering, synaptic plasticity) .

What statistical methods resolve confounding variables in Stiripentol’s clinical trial data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.